While the exact molecular structure of dimethyl 1-isopropyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is not provided, analysis of related DHPs like nimodipine reveals common structural features. [] DHPs generally adopt a boat conformation with the dihydropyridine ring puckered. [] The substituents at positions 3 and 5 are typically ester groups, often in an extended conformation. [] The 4-position commonly features an aryl or heteroaryl substituent, which significantly influences the pharmacological activity. [] Based on this, dimethyl 1-isopropyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate likely possesses a similar conformation with the 2,4,5-trimethoxyphenyl ring potentially influencing its interaction with biological targets.
Although the precise mechanism of action of this compound is not discussed in the provided papers, DHPs are well-known for their calcium channel modulating properties. [] They primarily act as calcium channel antagonists, blocking the influx of calcium ions into cells through voltage-gated calcium channels. [, ] This inhibition of calcium influx leads to a decrease in intracellular calcium levels, affecting various cellular processes, particularly muscle contraction and neurotransmitter release. [] The presence of the 2,4,5-trimethoxyphenyl group in this specific compound might influence its binding affinity and selectivity towards different subtypes of calcium channels.
CAS No.: 13478-45-0
CAS No.: 4260-20-2
CAS No.: 108347-97-3
CAS No.: 17763-13-2
CAS No.: 10028-14-5